molecular formula C17H16ClNO3 B13368160 3-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide

3-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide

Cat. No.: B13368160
M. Wt: 317.8 g/mol
InChI Key: IRGPAWDZYNQBRU-WEVVVXLNSA-N
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Description

3-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide is an organic compound with a complex structure that includes a chlorobenzyl group, a methoxyphenyl group, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide typically involves the reaction of 4-chlorobenzyl chloride with 3-methoxyphenol to form the intermediate 4-[(4-chlorobenzyl)oxy]-3-methoxyphenol. This intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-[(4-chlorobenzyl)oxy]-3-formylphenylacrylamide, while reduction of the acrylamide moiety can produce 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}propionamide .

Scientific Research Applications

3-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. Its specific structure also imparts unique biological activities that are not observed in similar compounds .

Properties

Molecular Formula

C17H16ClNO3

Molecular Weight

317.8 g/mol

IUPAC Name

(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide

InChI

InChI=1S/C17H16ClNO3/c1-21-16-10-12(5-9-17(19)20)4-8-15(16)22-11-13-2-6-14(18)7-3-13/h2-10H,11H2,1H3,(H2,19,20)/b9-5+

InChI Key

IRGPAWDZYNQBRU-WEVVVXLNSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)N)OCC2=CC=C(C=C2)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)N)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

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